4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate
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Overview
Description
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential therapeutic properties, such as anti-inflammatory and anticancer activities, can be explored through in vitro and in vivo studies.
Preparation Methods
The synthesis of 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Thiophene derivatives can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Aldol condensation: The thiophene derivative undergoes aldol condensation with an appropriate aldehyde to form the enone structure.
Esterification: The final step involves the esterification of the enone with 3-nitrobenzoic acid under acidic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and nitrobenzoate ester may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate include:
methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate: This compound shares the thiophene and enone structure but lacks the nitrobenzoate ester.
(2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one: Similar in structure but without the methoxy and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S/c1-27-16-7-10-20(18(13-16)19(23)9-8-17-6-3-11-29-17)28-21(24)14-4-2-5-15(12-14)22(25)26/h2-13H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRQSSDKZSUSFS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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